molecular formula C17H19N3O2S B5224409 N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide

N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide

カタログ番号 B5224409
分子量: 329.4 g/mol
InChIキー: YCDJTJSABMPTOE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide, commonly known as ABT-737, is a small molecule drug that has gained significant attention in the field of cancer research. ABT-737 is a potent inhibitor of anti-apoptotic proteins, which are often overexpressed in cancer cells and contribute to their survival.

作用機序

ABT-737 works by binding to and inhibiting anti-apoptotic proteins, such as Bcl-2, Bcl-xL, and Bcl-w. These proteins are overexpressed in many cancer cells and contribute to their survival by preventing apoptosis. By inhibiting these proteins, ABT-737 can induce apoptosis in cancer cells and promote their death. ABT-737 has also been shown to sensitize cancer cells to other apoptotic stimuli, such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
ABT-737 has been shown to have a number of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, ABT-737 has been shown to inhibit tumor growth and metastasis in animal models. It has also been shown to have anti-inflammatory effects and to modulate the immune response. ABT-737 has been well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.

実験室実験の利点と制限

One of the main advantages of ABT-737 is its potency and specificity for anti-apoptotic proteins. This makes it a valuable tool for studying the role of these proteins in cancer and other diseases. However, ABT-737 has some limitations for lab experiments. It is a small molecule drug that may not accurately reflect the effects of larger molecules, such as antibodies. In addition, ABT-737 has a relatively short half-life, which may limit its effectiveness in certain experiments.

将来の方向性

There are several future directions for research on ABT-737. One area of interest is the development of new analogs that may have improved potency or pharmacokinetic properties. Another area of interest is the identification of biomarkers that may predict response to ABT-737. Additionally, there is interest in combining ABT-737 with other cancer therapies to improve treatment outcomes. Finally, there is ongoing research into the mechanisms of resistance to ABT-737, which may lead to the development of new strategies for overcoming this resistance.
Conclusion:
ABT-737 is a small molecule drug that has shown promise as a cancer therapeutic agent. It works by inhibiting anti-apoptotic proteins, inducing apoptosis in cancer cells, and sensitizing them to other apoptotic stimuli. ABT-737 has a number of biochemical and physiological effects and has been well-tolerated in animal studies. While there are some limitations to its use in lab experiments, there are several future directions for research on ABT-737 that may lead to improved cancer treatments.

合成法

ABT-737 can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 2-aminobenzothiophene with ethyl acrylate to produce a key intermediate. This intermediate is then reacted with other chemical compounds, including nicotinic acid, to produce the final product. The synthesis of ABT-737 is a complex process that requires expertise in synthetic organic chemistry.

科学的研究の応用

ABT-737 has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to be effective in inducing apoptosis in a variety of cancer cell lines, including those that are resistant to other chemotherapeutic agents. ABT-737 has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy. In addition, ABT-737 has been studied for its potential in treating other diseases, such as autoimmune disorders.

特性

IUPAC Name

N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-2-10-5-6-12-13(8-10)23-17(14(12)15(18)21)20-16(22)11-4-3-7-19-9-11/h3-4,7,9-10H,2,5-6,8H2,1H3,(H2,18,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDJTJSABMPTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。